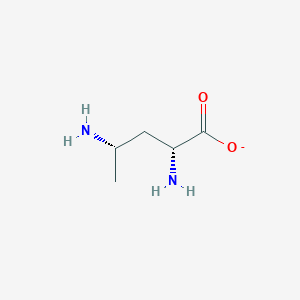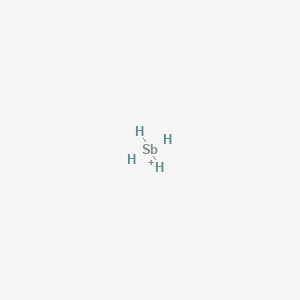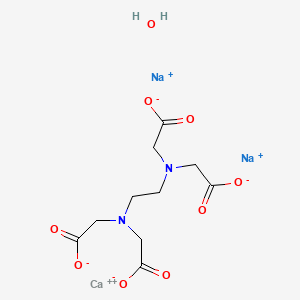
2-(4-(tert-Butyl)phénoxy)-N,N-diméthyléthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is an organic compound that features a phenoxy group substituted with a tert-butyl group and an ethanamine moiety
Applications De Recherche Scientifique
2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Related compounds such as 2,4-ditert butyl phenol (2,4-dtbp) have been found to exhibit antioxidant effects, suggesting potential targets could be reactive oxygen species .
Mode of Action
It’s worth noting that 2,4-dtbp, a related compound, has been found to suppress oxidation effectively, preventing material degradation and disintegration . This suggests that 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine may interact with its targets to neutralize free radicals and reduce reactive oxygen species production.
Biochemical Pathways
The related compound 2,4-dtbp has been shown to have antioxidant effects, suggesting it may influence pathways related to oxidative stress .
Result of Action
The related compound 2,4-dtbp has been found to have antifungal, antioxidant, and cytotoxic activities . It has been shown to be effective against Botrytis cinerea, a type of fungus, and MCF-7 cells, a breast carcinoma cell line .
Action Environment
It’s worth noting that the related compound 2,4-dtbp has been found to enhance the durability and endurance of plastics, rubber, and polymers , suggesting that it may be stable under various environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenol with an appropriate alkylating agent, such as tert-butyl bromide, in the presence of a base like potassium carbonate. This reaction forms 4-(tert-butyl)phenol.
Etherification: The next step is the etherification of 4-(tert-butyl)phenol with 2-chloro-N,N-dimethylethanamine in the presence of a base like sodium hydride. This step results in the formation of 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: A compound with two tert-butyl groups on the phenol ring, used as an antioxidant and UV absorber.
Cyclohexanol-2-(4-tert-butyl-phenoxy): A compound with a cyclohexanol moiety, used in environmental analysis and testing.
Uniqueness
2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is unique due to its combination of a phenoxy group with a tert-butyl substituent and an ethanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)12-6-8-13(9-7-12)16-11-10-15(4)5/h6-9H,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHQSHZGUVBLTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223929 |
Source


|
| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73675-45-3 |
Source


|
| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073675453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)


![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)









![[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate](/img/new.no-structure.jpg)
